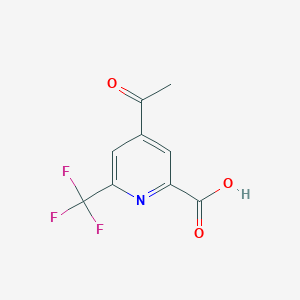
4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C9H6F3NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of an acetyl group at the 4-position and a trifluoromethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of enantiomerically pure starting materials and stereospecific methods to achieve the desired configuration .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as alcohols, ketones, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A parent compound with similar structural features but lacking the acetyl and trifluoromethyl groups.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with structural similarities.
Uniqueness
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various applications in research and industry .
Biologische Aktivität
4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, which are essential for its application in drug development.
The compound's structural characteristics contribute significantly to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C8H6F3N1O2 |
| Molecular Weight | 203.14 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways critical for bacterial survival .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways and the modulation of signaling cascades such as p38 MAPK . The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of its therapeutic profile.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism Investigation :
- Binding Studies :
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3/c1-4(14)5-2-6(8(15)16)13-7(3-5)9(10,11)12/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
GGBYCDMXXYWCEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















